molecular formula C10H10ClNO3S B058268 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 112539-09-0

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No. B058268
M. Wt: 259.71 g/mol
InChI Key: OUAVTZYGHGCCCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride often involves reactions between aminomethylpyridine and toluenesulfonyl chloride under specific conditions, resulting in complex sulfonyl derivatives. For instance, the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride at pH 8 led to a title compound, illustrating a method of synthesizing related sulfonyl chlorides with distinct structural features (Tabatabaee et al., 2010).

Molecular Structure Analysis

The molecular structure of related sulfonyl chloride compounds demonstrates significant interactions and geometrical arrangements. For example, the crystal structure of a closely related sulfonyl chloride compound revealed that the aromatic rings are almost perpendicular to each other, with specific dihedral angles indicating the spatial arrangement of the molecular framework and highlighting the role of intermolecular π–π stacking interactions in consolidating the packing structure (Tabatabaee et al., 2010).

Chemical Reactions and Properties

Reactivity studies on compounds similar to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride show diverse chemical behaviors. For instance, 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride reacted with aniline and piperidine to produce corresponding sulfonamides, demonstrating the compound's reactivity towards nucleophilic substitution reactions and the retention or transformation of functional groups under reaction conditions (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of sulfonyl chloride derivatives, including 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, are critical for understanding their stability and reactivity. Studies on related compounds reveal important insights into their thermal stability, crystalline structure, and intermolecular interactions, contributing to a comprehensive understanding of the physical characteristics that define these chemical entities (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride and related compounds are largely determined by their functional groups and molecular structure. For instance, the synthesis and characterization of derivatives highlight the compound's potential in forming sulfonamides and oxadiazin-ones, indicating its versatility in chemical transformations and the potential for biological activity (Tka et al., 2010).

Scientific Research Applications

  • Synthesis of N-Substituted Derivatives with Antibacterial Properties : Compounds derived from benzenesulfonyl chloride, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Reactivity with Amines to Form Sulfonamides : The synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and its reaction with aniline and piperidine resulted in sulfonamides retaining the benzoxazine moiety, indicating a versatile reactivity with amines (Tarasov et al., 2002).

  • Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives : In another study, 4-(N,N-Dimethylamino)pyridine (DMAP) catalyzed the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showing the utility of benzenesulfonyl chlorides in synthesizing complex organic structures (Khashi et al., 2014).

  • Synthesis of Nootropic Agents : Compounds like 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine were synthesized using benzenesulfonyl chloride derivatives and tested for nootropic activity, highlighting the role of these compounds in developing cognitive enhancers (Valenta et al., 1994).

  • Antibacterial Agents and Enzyme Inhibitors : Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide exhibited potent antibacterial properties and moderate inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).

Safety And Hazards

The safety information available indicates that “4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride” is potentially dangerous . The hazard statements associated with this compound are H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is ongoing research into compounds similar to “4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride”, with new derivatives being designed, prepared, and chemically characterized . These studies could provide valuable insights into the potential applications of these compounds.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAVTZYGHGCCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383241
Record name 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

CAS RN

112539-09-0
Record name 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Gagne-Boulet, C Bouzriba, ACC Alvarez… - European Journal of …, 2021 - Elsevier
We recently designed and prepared new families of potent antimicrotubule agents designated as N-phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB–SOs) and phenyl 4-(2-…
Number of citations: 8 www.sciencedirect.com
SY Lin, TK Yeh, CC Kuo, JS Song… - Journal of Medicinal …, 2016 - ACS Publications
Tryptophan metabolism has been recognized as an important mechanism in immune tolerance. Indoleamine 2,3-dioxygenase plays a key role in local tryptophan metabolism via the …
Number of citations: 76 pubs.acs.org
M Gagné-Bouleta, C Bouzribaa, ACC Alvareza… - … et de réplication de l'ADN, 2021
Number of citations: 0

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